Computed Lipophilicity (XLogP3) of 3,5-Difluoro-4-(trifluoromethyl)pyridine vs. 2,6-Regioisomer and 4-CF3 Parent
The calculated lipophilicity (XLogP3) of 3,5-Difluoro-4-(trifluoromethyl)pyridine is 1.9, which is lower than the 2,6-regioisomer (2,6-Difluoro-4-(trifluoromethyl)pyridine) but higher than the non-fluorinated parent (4-(Trifluoromethyl)pyridine). This demonstrates that the substitution pattern directly impacts the compound's predicted partition coefficient, a key parameter for membrane permeability and oral bioavailability [1][2][3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 2,6-Difluoro-4-(trifluoromethyl)pyridine: 2.0; 4-(Trifluoromethyl)pyridine: 1.6 |
| Quantified Difference | Δ = -0.1 vs. 2,6-isomer; Δ = +0.3 vs. parent |
| Conditions | Computed value; in silico prediction (XLogP3 algorithm) |
Why This Matters
Procurement of a building block with a specific, intermediate lipophilicity value allows medicinal chemists to fine-tune ADME properties of lead compounds, providing a distinct advantage over both the more lipophilic regioisomer and the less lipophilic parent.
- [1] PubChem. (n.d.). 3,5-Difluoro-4-(trifluoromethyl)pyridine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/71299220 View Source
- [2] PubChem. (n.d.). 2,6-Difluoro-4-(trifluoromethyl)pyridine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/164394542 View Source
- [3] PubChem. (n.d.). 4-(Trifluoromethyl)pyridine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/517181 View Source
